molecular formula C17H23N3O5S B2451156 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate CAS No. 1117787-62-8

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate

Cat. No.: B2451156
CAS No.: 1117787-62-8
M. Wt: 381.45
InChI Key: QRMONVFZBRXEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a cyano group attached to a methylbutan-2-yl group, an amino group attached to an oxoethyl group, and an ethylsulfamoyl group attached to a benzoate group.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 584.3±50.0 °C and a density of 1.27 . The compound is also described as an off-white solid .

Scientific Research Applications

Human Exposure and Environmental Distribution

The occurrence and distribution of perfluorinated alkyl sulfonamides, including compounds structurally related to [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate, were examined in a comprehensive survey encompassing indoor air, house dust, and outdoor air. This study highlighted the significant indoor air source strength of several perfluorinated sulfonamides, establishing indoor air as a crucial vector for environmental dispersion. The findings underscore the need for ongoing monitoring and assessment of human exposure to these compounds through inhalation and dust ingestion, particularly in children where dust ingestion was found to be a dominant exposure pathway (Shoeib et al., 2005).

Clinical Applications and Effects

  • Schizophrenia Treatment : Sodium benzoate, a compound related to the target chemical, has been investigated as an add-on treatment for schizophrenia. A randomized, double-blind, placebo-controlled trial revealed significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score and several neurocognition subtests in patients with chronic schizophrenia. These results suggest the potential of sodium benzoate and related compounds in enhancing NMDAR-mediated neurotransmission, offering a novel approach for the treatment of schizophrenia (Lane et al., 2013).

  • Benzocaine and Ethyl Chloride Allergic Reactions : The application of ethyl chloride and benzocaine, compounds sharing functional groups with the target molecule, has been associated with allergic contact dermatitis. A clinical report detailed a patient who developed generalized itching dermatitis and facial angioedema after exposure to these substances, underscoring the potential for allergic reactions upon exposure to related chemical structures (Jl et al., 2009).

  • Alzheimer's Disease Treatment : Another study focused on sodium benzoate for the treatment of early-phase Alzheimer's disease. This randomized, double-blind, placebo-controlled trial demonstrated significant improvements in cognitive and overall functions in patients with mild cognitive impairment and mild Alzheimer's disease. The findings highlight the therapeutic potential of sodium benzoate and structurally similar compounds in the treatment of neurodegenerative diseases (Chieh-Hsin Lin et al., 2014).

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-5-19-26(23,24)14-8-6-13(7-9-14)16(22)25-10-15(21)20-17(4,11-18)12(2)3/h6-9,12,19H,5,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMONVFZBRXEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.